

5-(2-Chloroethyl)-2'-deoxyuridine (CEDU): A Thymidine Analog with Antiviral Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Chloroethyl)-2'-deoxyuridine

Cat. No.: B1202116

[Get Quote](#)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) is a synthetic pyrimidine nucleoside analog of thymidine with demonstrated potent and selective inhibitory activity against Herpes Simplex Virus Type 1 (HSV-1).^[1] Its mechanism of action hinges on its preferential phosphorylation by the viral thymidine kinase, leading to its incorporation into viral DNA and subsequent disruption of viral replication. While initially developed as an antiviral agent, further investigation revealed mutagenic properties, specifically the induction of A:T to G:C transition mutations, which has limited its clinical development.^[2] This technical guide provides a comprehensive overview of CEDU, detailing its mechanism of action, quantitative activity data, and relevant experimental protocols to support further research and development efforts in the fields of virology and oncology.

Mechanism of Action

CEDU exerts its antiviral effect through a multi-step process that exploits the differences between viral and host cell enzymatic machinery. As a thymidine analog, it serves as a substrate for enzymes involved in DNA synthesis.

Selective Phosphorylation by Viral Thymidine Kinase

The selectivity of CEDU as an antiviral agent stems from its preferential phosphorylation by the HSV-encoded thymidine kinase (TK).[1] In HSV-1 infected cells, the viral TK is significantly more efficient at phosphorylating CEDU to CEDU-monophosphate than the host cell's cytosolic thymidine kinase (TK1).[3] This initial phosphorylation step is the critical determinant of CEDU's selective toxicity towards virus-infected cells. Subsequently, cellular kinases further phosphorylate CEDU-monophosphate to the active triphosphate form, CEDU-triphosphate (CEDU-TP).[1]

Inhibition of Viral DNA Polymerase and Incorporation into DNA

CEDU-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[1] Upon incorporation, the presence of the 2-chloroethyl group at the 5-position of the uracil base can lead to DNA damage and chain termination, thereby halting viral replication.[1] Studies have shown that CEDU is incorporated into both viral and cellular DNA in HSV-1 infected cells.[1]

Mutagenic Properties

Despite its antiviral potential, CEDU has been shown to be a potent gene mutagen. Following its phosphorylation and incorporation into cellular DNA in place of thymidine, CEDU can mispair with guanosine during subsequent DNA replication. This mispairing leads to A:T to G:C transition mutations.[2] This mutagenic activity has been a significant factor in the cessation of its development as a clinical antiviral agent.[2]

Quantitative Data

The following tables summarize the available quantitative data for **5-(2-Chloroethyl)-2'-deoxyuridine**.

Parameter	Virus/Cell Line	Value	Reference
Antiviral Activity (IC50)	Herpes Simplex Virus Type 1 (HSV-1)	Data not available in searched literature	
Cytotoxicity (IC50)	Various Cancer Cell Lines	Data not available in searched literature	
Mutagenicity	Salmonella typhimurium TA1535, TA102	Mutagenic at $\geq 2500 \mu\text{g/plate}$	

Table 1: Biological Activity of CEDU

Enzyme	Substrate	Km	Vmax	Reference
Viral Thymidine Kinase (e.g., HSV-1 TK)	CEDU	Data not available in searched literature	Data not available in searched literature	
Human Thymidine Kinase 1 (TK1)	CEDU	Data not available in searched literature	Data not available in searched literature	
Human Thymidine Kinase 2 (TK2)	CEDU	Data not available in searched literature	Data not available in searched literature	

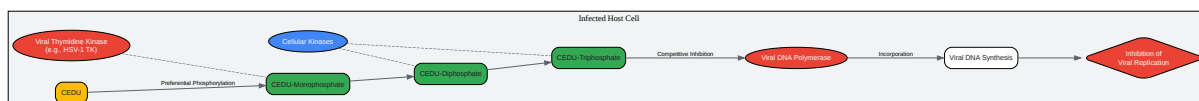
Table 2: Enzyme Kinetic Parameters for CEDU Phosphorylation

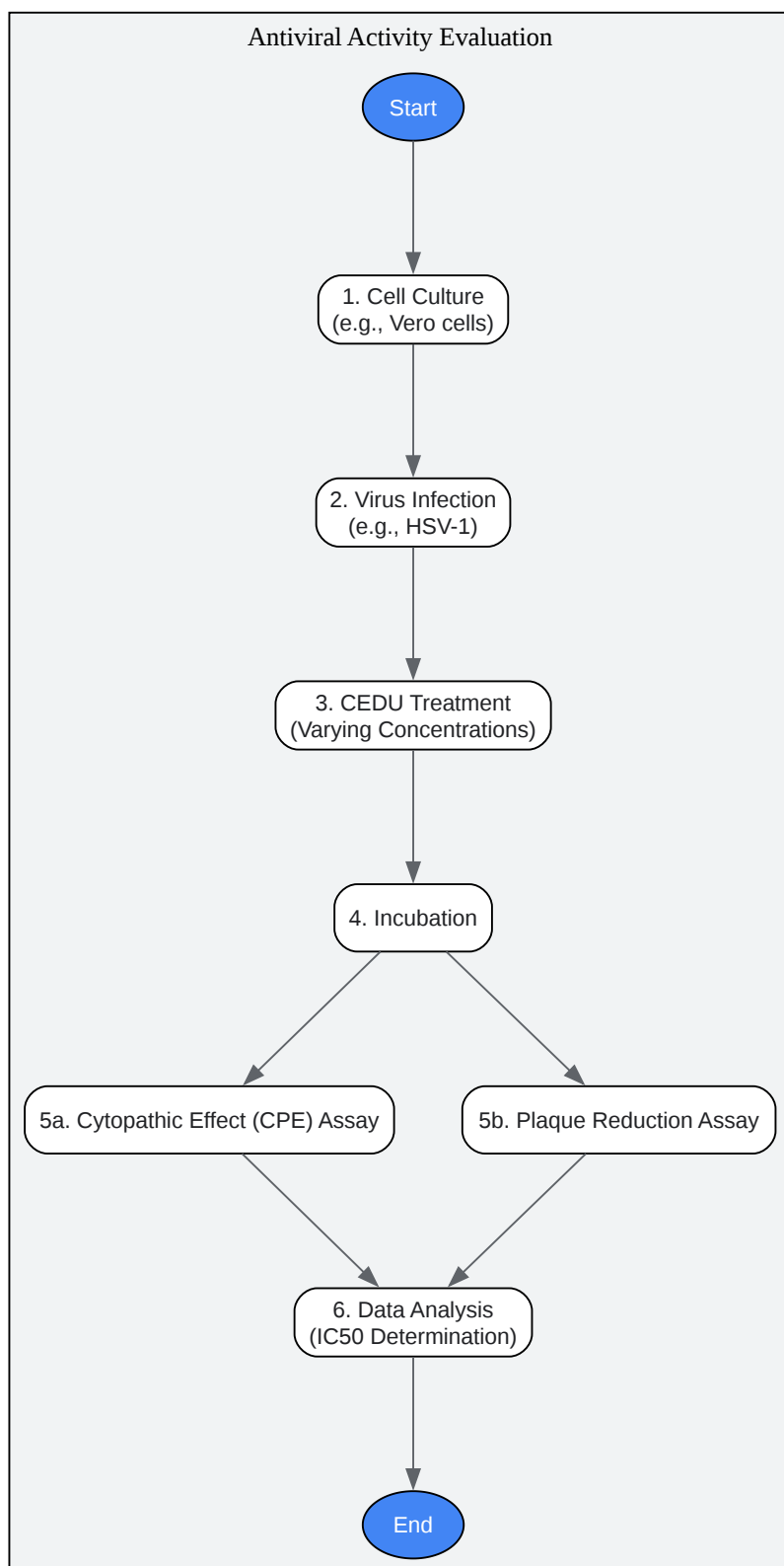
Parameter	Cell Line	Value	Reference
Cellular Uptake Rate	Data not available in searched literature	Data not available in searched literature	
Intracellular Concentration	Data not available in searched literature	Data not available in searched literature	

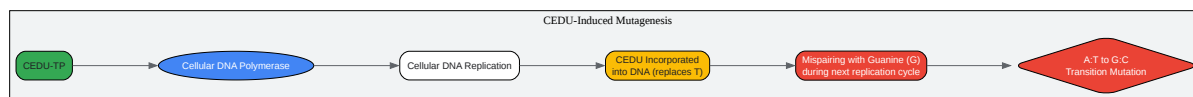
Table 3: Cellular Uptake Kinetics of CEDU

Signaling Pathways and Experimental Workflows

Signaling Pathway of CEDU's Antiviral Mechanism







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Induction of gene mutations by 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), an antiviral pyrimidine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonpolar Nucleoside Mimics as Active Substrates for Human Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [5-(2-Chloroethyl)-2'-deoxyuridine (CEDU): A Thymidine Analog with Antiviral Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202116#5-2-chloroethyl-2-deoxyuridine-as-a-thymidine-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com